1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C13H19N3OS It is a derivative of thiourea, characterized by the presence of a butyl group and a methoxyphenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea typically involves the reaction of butylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-methylimidazolium thiocyanate
- 1,3-dibutyl thiourea
- 4-methoxyphenylthiourea
Uniqueness
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the methoxyphenylmethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6334-22-1 |
---|---|
Molecular Formula |
C13H19N3OS |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3OS/c1-3-4-9-14-13(18)16-15-10-11-5-7-12(17-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,14,16,18)/b15-10+ |
InChI Key |
NYUIZBQLOMBDMI-XNTDXEJSSA-N |
Isomeric SMILES |
CCCCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCNC(=S)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.